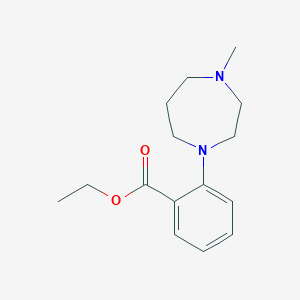![molecular formula C10H9N3 B1612126 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile CAS No. 4414-86-2](/img/structure/B1612126.png)
2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
Vue d'ensemble
Description
2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile is a heterocyclic organic compound with the molecular formula C10H9N3. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring, with a methyl group at the 2-position and an acetonitrile group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors. For example, starting from 2-aminopyridine, a series of reactions including nitration, reduction, and cyclization can be employed to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions. For instance, using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Acetonitrile Group: The acetonitrile group can be introduced through a nucleophilic substitution reaction. This might involve the reaction of a halogenated precursor with sodium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can participate in various substitution reactions, especially at the pyridine ring, where electrophilic substitution can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products
Oxidation: 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetaldehyde or 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid.
Reduction: 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has shown promise as a potential therapeutic agent. It has been studied for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development. For example, derivatives of pyrrolo[2,3-b]pyridine have been investigated for their anticancer properties, particularly as inhibitors of fibroblast growth factor receptors (FGFRs) .
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and pharmaceuticals. Its derivatives may serve as active ingredients in pesticides or as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile: Lacks the methyl group at the 2-position.
2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine: Contains an ethylamine group instead of an acetonitrile group.
2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid: Contains a carboxylic acid group instead of an acetonitrile group.
Uniqueness
The presence of the methyl group at the 2-position and the acetonitrile group at the 3-position of the pyrrolo[2,3-b]pyridine core makes 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile unique. These functional groups influence its chemical reactivity and biological activity, distinguishing it from other similar compounds. The acetonitrile group, in particular, provides a site for further chemical modifications, enhancing its versatility in synthetic chemistry and drug design.
Propriétés
IUPAC Name |
2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-7-8(4-5-11)9-3-2-6-12-10(9)13-7/h2-3,6H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUXFYZANYUCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601294 | |
| Record name | (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4414-86-2 | |
| Record name | (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















